Cas no 2137069-08-8 ((1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine)

(1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine is a synthetic organic compound characterized by its triazolyl and amine functionalities. This compound exhibits notable reactivity, making it suitable for various applications in organic synthesis. Its unique structural features offer advantages such as improved solubility and enhanced stability, contributing to its versatility in chemical reactions.
(1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine structure
2137069-08-8 structure
Product name:(1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine
CAS No:2137069-08-8
MF:C7H12F2N4O
MW:206.193187713623
CID:5844659
PubChem ID:165451286

(1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine
    • EN300-744650
    • 2137069-08-8
    • Inchi: 1S/C7H12F2N4O/c1-14-4-5(10)6-2-11-12-13(6)3-7(8)9/h2,5,7H,3-4,10H2,1H3/t5-/m1/s1
    • InChI Key: NEWDIECBIDMGFW-RXMQYKEDSA-N
    • SMILES: FC(CN1C(=CN=N1)[C@@H](COC)N)F

Computed Properties

  • Exact Mass: 206.09791734g/mol
  • Monoisotopic Mass: 206.09791734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66Ų
  • XLogP3: -0.7

(1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-744650-0.1g
(1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine
2137069-08-8 95%
0.1g
$1521.0 2024-05-23
Enamine
EN300-744650-2.5g
(1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine
2137069-08-8 95%
2.5g
$3389.0 2024-05-23
Enamine
EN300-744650-5.0g
(1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine
2137069-08-8 95%
5.0g
$5014.0 2024-05-23
Enamine
EN300-744650-0.25g
(1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine
2137069-08-8 95%
0.25g
$1591.0 2024-05-23
Enamine
EN300-744650-1.0g
(1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine
2137069-08-8 95%
1.0g
$1729.0 2024-05-23
Enamine
EN300-744650-10.0g
(1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine
2137069-08-8 95%
10.0g
$7435.0 2024-05-23
Enamine
EN300-744650-0.05g
(1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine
2137069-08-8 95%
0.05g
$1452.0 2024-05-23
Enamine
EN300-744650-0.5g
(1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine
2137069-08-8 95%
0.5g
$1660.0 2024-05-23

Additional information on (1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine

Chemical Profile of (1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine (CAS No. 2137069-08-8)

The compound (1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine, identified by its CAS number 2137069-08-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a chiral center at the (1S) configuration and the incorporation of a 2,2-difluoroethyl moiety contribute to its unique chemical properties and biological activities. This introduction aims to provide a comprehensive overview of the compound's structure, synthesis, pharmacological significance, and recent advancements in its application within the pharmaceutical industry.

The structural motif of (1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine is composed of several key functional groups that contribute to its reactivity and biological efficacy. The central triazole ring, derived from the 1H-1,2,3-triazol scaffold, is a well-known pharmacophore in medicinal chemistry due to its ability to interact with various biological targets. The substitution at the 5-position of the triazole ring with a 2,2-difluoroethyl group introduces fluorine atoms, which are known to enhance metabolic stability and binding affinity. Additionally, the amine functionality at the 2-position and the methoxy group at the 2-methoxyethane chain further modulate the compound's pharmacokinetic profile.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions and stereochemistry. The chiral center at the (1S) configuration is particularly critical, as it determines the enantiomeric purity of the final product. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production methods for such chiral compounds. Techniques such as chiral auxiliary-assisted reactions and transition metal-catalyzed asymmetric transformations have been employed to achieve high yields and enantiomeric excesses.

In terms of pharmacological activity, (1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine has shown promise in several preclinical studies. Its structural features suggest potential interactions with enzymes and receptors involved in various disease pathways. Notably, research has indicated that this compound may exhibit inhibitory effects on certain kinases and other therapeutic targets relevant to cancer and inflammatory diseases. The fluorinated side chain is particularly noteworthy for its ability to improve binding affinity and reduce susceptibility to enzymatic degradation.

Recent studies have also explored the compound's potential in combination therapies. The multifaceted pharmacological profile of (1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine suggests that it could be synergistic when used alongside other agents targeting different pathways. For instance, its kinase inhibition properties may complement existing treatments for solid tumors by disrupting signaling networks that promote cell proliferation and survival. Furthermore, its ability to modulate inflammatory responses could make it valuable in treating chronic inflammatory conditions.

Computational modeling and molecular dynamics simulations have played a crucial role in understanding the interactions between this compound and its biological targets. These studies have provided insights into how the specific structural features influence binding affinity and selectivity. By leveraging computational tools, researchers can optimize lead compounds more efficiently before moving into costly and time-consuming experimental validations.

The development of novel pharmaceuticals often involves rigorous testing to ensure safety and efficacy before clinical trials can begin. In vitro assays have been instrumental in evaluating the potential therapeutic effects of (1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine. These assays have revealed promising results regarding its ability to inhibit specific enzymatic targets while maintaining low toxicity profiles. Such findings have justified further investigation into its clinical potential.

As research continues to evolve,the applications of compounds like (1S)-1-[1-(2,2-difluoroethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-amine are expected to expand into new therapeutic areas. Innovations in synthetic methodologies will continue to enhance access to these complex molecules, enabling more diverse drug discovery efforts. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be essential in translating these findings into tangible clinical benefits for patients worldwide.

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